6-Fluoro-3-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-3-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a fluorine atom at the 6th position and a piperidinyl group at the 3rd position, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Piperidinyl Group: The piperidinyl group can be attached through nucleophilic substitution reactions, often using piperidine and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the fluorine atom.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
6-Fluoro-3-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The fluorine atom and piperidinyl group may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione: Similar structure but with a chlorine atom instead of fluorine.
6-Methyl-3-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione: Similar structure but with a methyl group instead of fluorine.
6-Bromo-3-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 6-Fluoro-3-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione can significantly influence its chemical reactivity and biological activity. Fluorine is known for its ability to enhance the metabolic stability and lipophilicity of compounds, which can lead to improved pharmacokinetic properties.
Properties
Molecular Formula |
C13H14FN3O2 |
---|---|
Molecular Weight |
263.27 g/mol |
IUPAC Name |
6-fluoro-3-piperidin-4-yl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C13H14FN3O2/c14-8-1-2-11-10(7-8)12(18)17(13(19)16-11)9-3-5-15-6-4-9/h1-2,7,9,15H,3-6H2,(H,16,19) |
InChI Key |
MFOVGFDRKKSKGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.